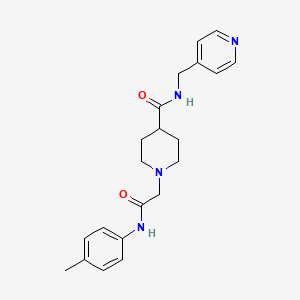
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione, also known as MPP, is a purine derivative that has gained attention in scientific research due to its potential as a therapeutic agent. MPP is a potent and selective antagonist of the adenosine A3 receptor, which plays a crucial role in various physiological processes.
Mecanismo De Acción
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione acts as a competitive antagonist of the adenosine A3 receptor, which is a G protein-coupled receptor. By binding to the receptor, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular processes. The adenosine A3 receptor is expressed in various tissues, including the brain, heart, and immune system, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In cancer cells, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to induce apoptosis and inhibit cell proliferation. In the immune system, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to modulate the inflammatory response and suppress angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione also has limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione, including its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Further research is needed to understand the precise mechanisms underlying the effects of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of new analogs of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione can be synthesized using a multi-step process involving the reaction of 8-bromotheophylline with 3-methylpiperidine, followed by the addition of 3-phenylpropylamine and the subsequent cyclization of the resulting intermediate. The final product is obtained through recrystallization and purification. The synthesis method of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. The adenosine A3 receptor, which 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione targets, is involved in various physiological processes, such as immune response, angiogenesis, and apoptosis. By selectively blocking this receptor, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has shown promising results in preclinical studies for the treatment of various diseases.
Propiedades
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-8-6-12-25(14-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)13-7-11-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKHPSSGQHEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
![4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2675198.png)
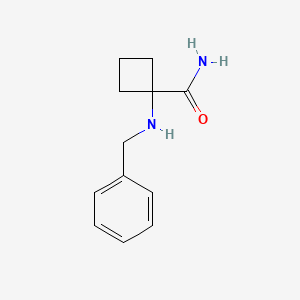
![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
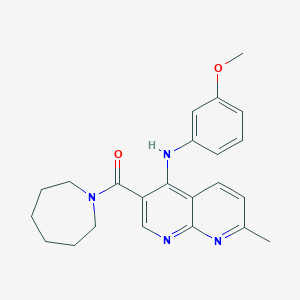
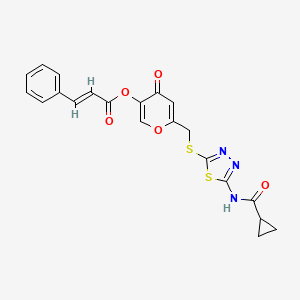
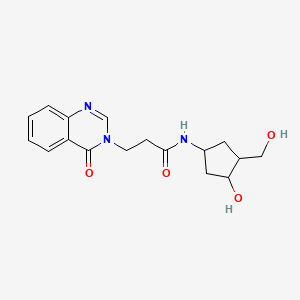

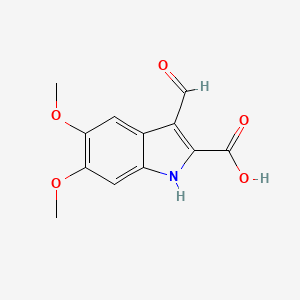
![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)
